molecular formula C23H37ClN2 B10769329 cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride

Cat. No.: B10769329
M. Wt: 377.0 g/mol
InChI Key: CKOPQUCSDBVAQG-VROPFNGYSA-N
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Description

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentyl ring substituted with a phenyl group and an azacyclotridec-1-en-2-amine moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and its subsequent functionalization. One common method includes the use of Grignard reagents to introduce the phenyl group onto the cyclopentyl ring. The azacyclotridec-1-en-2-amine moiety is then introduced through a series of nucleophilic substitution reactions, often involving intermediates such as azides or amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentyl or azacyclotridec-1-en-2-amine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-1,2-Dibromocyclopentane: Similar in having a cyclopentyl ring with cis-substitution.

    cis-2-Phenylcyclopentanamine: Shares the phenyl and cyclopentyl moieties but differs in the amine structure.

    cis-2-Phenylcyclopentanol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

cis-N-(2-Phenylcyclopentyl)-azacyclotridec-1-en-2-amine hydrochloride is unique due to its specific combination of a phenyl-substituted cyclopentyl ring and an azacyclotridec-1-en-2-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPQUCSDBVAQG-VROPFNGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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